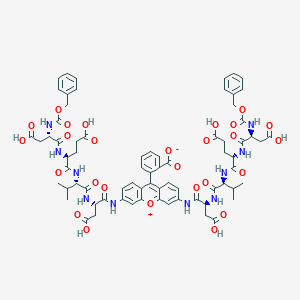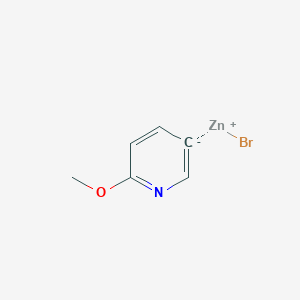
2-Ethylphenylzinc bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylphenylzinc bromide, or 2-EPZB, is a synthetic organic compound that is used in a variety of laboratory experiments. It is a colorless, water-soluble salt that is composed of zinc, bromine, and two ethylphenyl groups. 2-EPZB is known for its solubility in organic solvents, such as tetrahydrofuran (THF), and its stability in aqueous solutions. It is also known for its ability to act as a catalyst in organic reactions and its low toxicity. This makes it a useful tool in laboratory experiments and scientific research.
Aplicaciones Científicas De Investigación
2-EPZB is used in a variety of scientific research applications. It is commonly used as a catalyst in organic reactions, such as the synthesis of polymers. It is also used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, it is used in the synthesis of other organic compounds, such as dyes and pigments.
Mecanismo De Acción
2-EPZB acts as a catalyst in organic reactions by providing a nucleophilic site for the reaction to occur. In the presence of 2-EPZB, the reaction is accelerated by the formation of a zinc complex, which acts as a Lewis acid. This zinc complex then facilitates the reaction by providing a nucleophilic site for the reaction to occur.
Biochemical and Physiological Effects
2-EPZB is a low-toxicity compound that is not known to cause any adverse biochemical or physiological effects. It is generally regarded as safe for use in laboratory experiments and scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-EPZB has several advantages for laboratory experiments. It is soluble in organic solvents, such as 2-Ethylphenylzinc bromide, 0.50 M in THF, and is stable in aqueous solutions. It is also a low-toxicity compound, making it safe for use in laboratory experiments. Additionally, it is known for its ability to act as a catalyst in organic reactions, making it a useful tool for scientific research.
The main limitation of 2-EPZB is its relatively low reactivity. It is not as reactive as some other catalysts, such as palladium, and therefore may not be suitable for some laboratory experiments. Additionally, it is not soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are several potential future directions for 2-EPZB research. One potential direction is to develop new methods for synthesizing 2-EPZB. This could involve exploring new solvents or catalysts that could be used to synthesize the compound more efficiently. Additionally, research could be done to explore new applications for 2-EPZB, such as using it as a catalyst in the synthesis of new pharmaceuticals or dyes. Finally, research could be done to explore the potential toxicity of 2-EPZB and its potential effects on the environment.
Métodos De Síntesis
2-EPZB is synthesized by reacting 2-ethylphenol with zinc bromide in a solvent such as 2-Ethylphenylzinc bromide, 0.50 M in THF. The reaction begins with the nucleophilic attack of the bromide anion on the 2-ethylphenol molecule, forming an intermediate. The intermediate then undergoes a series of rearrangements, forming a new bromide anion and a zinc complex. The zinc complex then reacts with the bromide anion to form 2-EPZB.
Propiedades
IUPAC Name |
bromozinc(1+);ethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXYVQPIRJVOMP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=[C-]1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














